2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine
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Overview
Description
2-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C28H33N5O3 and its molecular weight is 487.604. The purity is usually 95%.
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Scientific Research Applications
Genotoxicity and Metabolic Activation Studies
One study focused on the genotoxicity of a potent and selective 5-HT2C agonist, which exhibits properties akin to the interest compound, specifically examining its dose-dependent inhibition of food intake and potential for obesity treatment. This research underscores the importance of understanding the genotoxic potential and metabolic activation pathways of compounds with similar structures, which is crucial for the development of safe pharmaceutical agents (Kalgutkar et al., 2007).
Antibacterial Activity
Another study synthesized novel triazole analogues of piperazine, exploring their antibacterial activity against human pathogenic bacteria. This highlights the potential of such compounds in addressing antibiotic resistance and developing new antibacterial agents (Nagaraj et al., 2018).
Tubulin Polymerization Inhibition
Further research into N-heterocyclic phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine revealed their potency as inhibitors of tubulin polymerization, indicating a promising route for cancer therapy by disrupting cell division (Prinz et al., 2017).
Anticonvulsant Activity
The development of new kojic acid derivatives, including substituted piperazine derivatives, for potential anticonvulsant applications, demonstrates the ongoing search for more effective treatments for epilepsy and other seizure disorders (Aytemir et al., 2010).
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are a part of this compound’s structure, are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
The piperazine moiety in its structure is known to positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives have been associated with a wide range of biochemical pathways due to their presence in a variety of biologically active compounds .
Result of Action
Piperazine derivatives have been associated with a wide range of biological activities, including antihistaminic, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-21-11-15-32(16-12-21)26-27(30-14-13-29-26)36-25-7-3-22(4-8-25)28(34)33-19-17-31(18-20-33)23-5-9-24(35-2)10-6-23/h3-10,13-14,21H,11-12,15-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQYHLNOWBHECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.